molecular formula C22H25N5O2S2 B6584118 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1189678-78-1

2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6584118
CAS No.: 1189678-78-1
M. Wt: 455.6 g/mol
InChI Key: FHZKNWRZXIMTSN-UHFFFAOYSA-N
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Description

The compound 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(thiophen-2-yl)methyl]acetamide features a pyrazine core substituted with a sulfanyl-linked acetamide moiety and a 4-methoxyphenyl-piperazine group. The thiophen-2-ylmethyl substituent on the acetamide nitrogen distinguishes it from related derivatives.

Properties

IUPAC Name

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S2/c1-29-18-6-4-17(5-7-18)26-10-12-27(13-11-26)21-22(24-9-8-23-21)31-16-20(28)25-15-19-3-2-14-30-19/h2-9,14H,10-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZKNWRZXIMTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The target compound’s uniqueness lies in its pyrazine-sulfanyl-acetamide backbone and thiophen-2-ylmethyl substituent. Below is a comparative analysis with structurally similar compounds (Table 1):

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name / ID Molecular Weight Key Substituents Biological Activity (Reported) Reference
Target Compound ~500* -Pyrazine-sulfanyl
-4-Methoxyphenyl-piperazine
-Thiophen-2-ylmethyl
Not explicitly reported -
N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide (BB05849) 500.01 -Pyrazine-sulfanyl
-4-Methoxyphenyl-piperazine
-3-Chloro-4-methoxyphenyl
Not reported
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 422.54 -Thiazole
-4-Methoxyphenyl-piperazine
-p-Tolyl
MMP inhibition (anti-inflammatory)
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) ~300† -Benzothiazole
-4-Methylpiperazine
Anticancer activity
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 421.48 -4-Fluorophenyl
-4-Methylbenzenesulfonyl-piperazine
Not reported (sulfonyl group may influence PK)

*Estimated based on analogs (e.g., BB05849: 500.01 g/mol).

Key Observations:
  • Backbone Variations : The pyrazine-sulfanyl group in the target compound is rare compared to more common thiazole (e.g., compound 13) or benzothiazole (e.g., BZ-IV) backbones .
  • Substituent Impact : The thiophen-2-ylmethyl group may enhance lipophilicity and π-π stacking compared to chlorophenyl (BB05849) or fluorophenyl () substituents.

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